molecular formula C9H12FNO B6178589 [4-(2-aminoethyl)-2-fluorophenyl]methanol CAS No. 2758001-88-4

[4-(2-aminoethyl)-2-fluorophenyl]methanol

Cat. No.: B6178589
CAS No.: 2758001-88-4
M. Wt: 169.2
InChI Key:
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Description

[4-(2-aminoethyl)-2-fluorophenyl]methanol: is an organic compound that features a fluorine atom, an aminoethyl group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-aminoethyl)-2-fluorophenyl]methanol typically involves the introduction of the aminoethyl group and the fluorine atom onto the benzene ring, followed by the reduction of the corresponding intermediate to yield the final product. Common synthetic routes include:

    Nucleophilic Substitution: Starting from a fluorobenzene derivative, the aminoethyl group can be introduced via nucleophilic substitution reactions.

    Reduction: The intermediate compounds are often reduced using reagents such as lithium aluminum hydride (LiAlH4) to obtain the final alcohol product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions followed by reduction processes. The choice of reagents and conditions is optimized for yield and purity, often involving catalytic processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(2-aminoethyl)-2-fluorophenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: Utilized in studies involving enzyme interactions and biochemical pathways.

Medicine:

    Drug Development: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.

Industry:

    Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [4-(2-aminoethyl)-2-fluorophenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions, while the fluorine atom can influence the compound’s electronic properties, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

    Allylamine: An organic compound with a similar aminoethyl group but lacks the fluorine atom and hydroxyl group.

    α-Trifluoromethylstyrene: Contains a trifluoromethyl group instead of a single fluorine atom, leading to different chemical properties.

Uniqueness:

    Fluorine Atom:

    Aminoethyl Group: The aminoethyl group provides additional sites for chemical modification and interaction with biological targets.

This compound’s unique combination of functional groups makes it a valuable molecule for various scientific and industrial applications.

Properties

CAS No.

2758001-88-4

Molecular Formula

C9H12FNO

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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